molecular formula C28H26N4O4 B3203669 N-[(3-methoxyphenyl)methyl]-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide CAS No. 1021264-26-5

N-[(3-methoxyphenyl)methyl]-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide

Cat. No.: B3203669
CAS No.: 1021264-26-5
M. Wt: 482.5 g/mol
InChI Key: MWGJZWHAVNOZCD-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methyl]-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a pyrimido[5,4-b]indole derivative characterized by a fused heterocyclic core. The structure features two methoxyphenylmethyl substituents at positions 3 and 5 of the pyrimidoindole scaffold, along with an acetamide group at position 2. This compound shares structural similarities with other pyrimidoindole-based molecules investigated for biological activities, such as Toll-like receptor 4 (TLR4) inhibition and antiproliferative effects . The presence of methoxy groups may enhance lipophilicity and influence binding interactions, while the acetamide moiety could contribute to hydrogen-bonding capabilities in target recognition.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O4/c1-35-21-12-10-19(11-13-21)16-31-18-30-26-23-8-3-4-9-24(23)32(27(26)28(31)34)17-25(33)29-15-20-6-5-7-22(14-20)36-2/h3-14,18H,15-17H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGJZWHAVNOZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC(=O)NCC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)methyl]-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimido[5,4-b]indole core, followed by the introduction of the methoxyphenyl groups and the acetamide moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity, making it a candidate for drug development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would need to be identified through further research.

Comparison with Similar Compounds

N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide (CAS: 536706-70-4)

  • Substituents :
    • 3-Methoxyphenyl at position 3 of the pyrimidoindole core.
    • Thioacetamide group (-S-) at position 2.
    • 4-Ethylphenyl on the acetamide nitrogen.
  • Key Differences :
    • Replacement of the oxygen in the acetamide linker with sulfur (thioether vs. ether) may alter electronic properties and metabolic stability .
    • The 4-ethylphenyl group increases hydrophobicity compared to the 3-methoxyphenylmethyl group in the target compound.

N-[(3-methoxyphenyl)methyl]-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide (CAS: 1111988-89-6)

  • Substituents :
    • 8-Methyl group on the indole moiety.
    • 3-Methyl-1,2,4-oxadiazole at position 3.
  • Methylation at position 8 could sterically hinder interactions compared to the unsubstituted indole in the target compound.

N-Cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)sulfonyl)acetamide

  • Substituents :
    • Sulfonyl (-SO₂-) group at position 2.
    • Cyclohexyl group on the acetamide nitrogen.
  • Key Differences: The sulfonyl group increases polarity and may improve solubility over methoxy-substituted derivatives. Cyclohexyl vs.

Functional Group Comparison

Acetamide Variations

Compound Acetamide Substituent Core Modification Biological Activity (if reported)
Target Compound N-(3-methoxyphenyl)methyl Pyrimido[5,4-b]indole Not explicitly reported in evidence
CAS 536706-70-4 N-(4-ethylphenyl), thioacetamide Pyrimido[5,4-b]indole Unknown (structural analog)
CAS 1111988-89-6 N-(3-methoxyphenyl)methyl 8-Methyl, oxadiazole substitution Commercial availability (research use)
N-Cyclohexyl derivative Sulfonyl, cyclohexyl Pyrimido[5,4-b]indole TLR4 inhibition (IC₅₀ data not provided)

Methoxy Group Impact

  • The 3- and 4-methoxyphenyl groups in the target compound may confer metabolic resistance to oxidative degradation compared to non-methoxy analogs.
  • In contrast, compounds with ethoxy or halogen substituents (e.g., ’s 4-ethoxyphenyl derivatives) exhibit varied electronic effects, influencing receptor binding .

Research Implications and Gaps

  • Biological Data: Limited activity data are available for the target compound.
  • Computational Modeling : Tools like SHELX and ORTEP () could elucidate the target compound’s crystal structure and conformational preferences, aiding in structure-based drug design .
  • Metabolic Profiling : Comparisons with hypoglycemic acetamide derivatives () indicate the need for ADMET studies to evaluate the target compound’s pharmacokinetic profile .

Biological Activity

N-[(3-methoxyphenyl)methyl]-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a complex organic compound with potential therapeutic applications. This article examines its biological activity, synthesizing available data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C26H22N4O3C_{26}H_{22}N_{4}O_{3} with a molecular weight of 430.48 g/mol. The structure features a pyrimidine ring fused with an indole moiety, which is characteristic of many biologically active compounds.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its potential as an anticancer agent and its effects on microbial pathogens.

Anticancer Activity

  • Mechanism of Action : The compound exhibits cytotoxic effects against several cancer cell lines. Its mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival and death.
  • Case Studies :
    • A study reported that derivatives similar to this compound showed significant inhibitory effects on the proliferation of breast cancer cells (MCF-7) with IC50 values ranging from 10 to 20 μM .
    • Another investigation highlighted its potential against melanoma cells, indicating a promising avenue for further research into its use in oncology .

Antimicrobial Activity

  • In Vitro Studies : The compound has shown activity against various bacterial strains, particularly those resistant to conventional antibiotics. Studies indicate that it can inhibit the growth of Staphylococcus aureus and Escherichia coli with MIC values as low as 8 μg/mL .
  • Mechanism of Action : The antimicrobial action is believed to be due to its ability to disrupt bacterial cell membranes and interfere with metabolic processes.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC (μM)Reference
AnticancerMCF-7 (breast cancer)10-20
AnticancerMelanoma cellsNot specified
AntimicrobialStaphylococcus aureus8
AntimicrobialEscherichia coli8

Pharmacological Insights

The pharmacological profile indicates that the compound may act as both an anticancer and antimicrobial agent due to its multifaceted mechanism involving apoptosis induction and membrane disruption. Further investigations are necessary to elucidate the precise molecular interactions and therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3-methoxyphenyl)methyl]-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-[(3-methoxyphenyl)methyl]-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide

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